Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate
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Overview
Description
Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate can be achieved through a multi-step process involving the following key reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Esterification: The resulting product from the coupling reaction can be esterified using methanol and an acid catalyst to form the final ester compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 4-(2-(4-chloro-2-methoxyphenyl)ethenyl)benzoate
- Methyl 4-(2-(4-chloro-2-methylphenoxy)propionyl)amino)benzoate
- Methyl 2-(2-chloro-4-nitrobenzoyl)amino)benzoate
Comparison: Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate is unique due to the presence of both a methoxy and a chloro substituent on the phenyl ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H15ClO3 |
---|---|
Molecular Weight |
302.7 g/mol |
IUPAC Name |
methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-10-9-13(16(18)11-15)6-3-12-4-7-14(8-5-12)17(19)21-2/h3-11H,1-2H3 |
InChI Key |
OHWVZBMIRNRLPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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